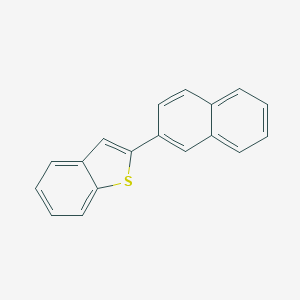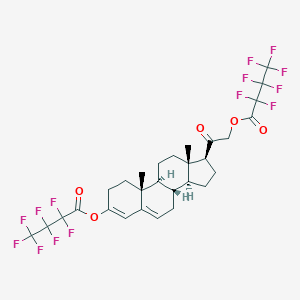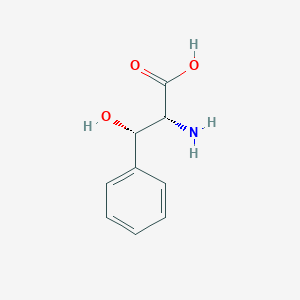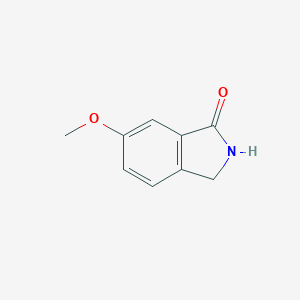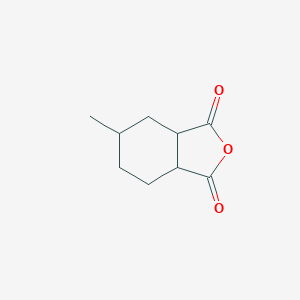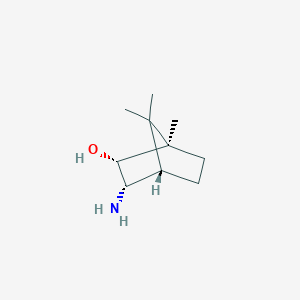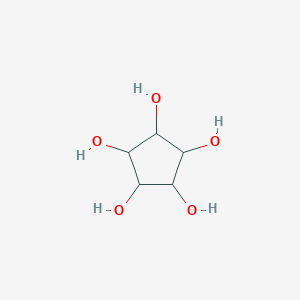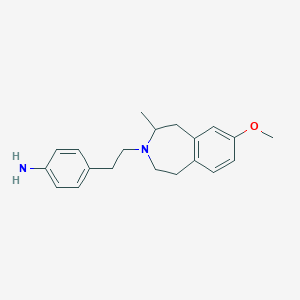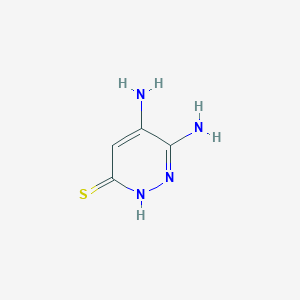![molecular formula C17H15Br2N5O4S B105874 N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide CAS No. 556796-88-4](/img/structure/B105874.png)
N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo-substituted pyridyl alkyl/aryl sulfur compounds, including derivatives of 5,5'-dibromo-2,2'-dipyridyl disulfide, has been achieved under mild reaction conditions. These compounds were obtained from various alkyl halides using NaBH4, resulting in moderate to good yields. The synthesis protocol is notable for its absence of strong bases, operational simplicity, short reaction times, and high yields. The compounds were characterized using elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data, with X-ray crystal structure analysis performed on selected examples to confirm their molecular structure .
Molecular Structure Analysis
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, benzenesulfonamide, and toluenesulfonamide have been reported. These compounds exhibit varying N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, influencing their molecular conformations. The presence of an additional methyl group in the para position of the sulfonamide substituent significantly alters the torsion angle, as seen in the toluenesulfonamide derivative. Hydrogen bonding plays a crucial role in the formation of dimers, supramolecular layers, and linear chains in these compounds. Additionally, the arene-substituted derivatives show different (\pi)-(\pi) stacking interactions, which are influenced by the dihedral angles .
Chemical Reactions Analysis
The cross-coupling of 3-bromopyridine with various primary and secondary alkyl and aryl sulfonamides has been successfully catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione. This reaction proceeds in good to excellent yields and can also be applied to 2-bromopyridine, 4-bromopyridine, and a wide range of substituted phenyl bromides. The reaction conditions include the use of K2CO3 in DMF at elevated temperatures over an extended period .
Physical and Chemical Properties Analysis
The N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide derivatives have been synthesized through a one-pot sulfonyl chloride-pyridine mediated disulfonylation and dehydration process. The resulting products were characterized using NMR, IR, and mass spectrometry, with single crystal X-ray diffraction analysis performed on a representative model. Density functional theory (DFT) calculations were also conducted to investigate the optimized structural parameters, which were compared with the X-ray structure .
The 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been structurally and spectroscopically studied. The complex forms an ion pair in the solid state, with hydrogen bonding between the N-H protons of protonated TBD and sulfonyl oxygens. The structure of the complex in the solid state is reflected in its FT-IR spectrum, and its behavior in different solvents has been investigated .
Lastly, the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents has been studied. These reagents were prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide and exhibited good chemoselectivity, as determined by systematic research on the structure-reactivity relationship .
Applications De Recherche Scientifique
Biological Monitoring and Metabolism
N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide and similar compounds have been studied for their biological monitoring and metabolism profiles. One study highlighted the detection of related metabolites in human urine, indicating the body's ability to process and excrete these compounds (Hardt et al., 1999).
Inhibitory Effects in Medical Conditions
Several studies have focused on the inhibitory effects of compounds structurally similar to N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide in various medical conditions. One study demonstrated the potential of a chymase inhibitor to prevent intimal hyperplasia in carotid arteries after balloon injury, indicating its role in vascular health (Takai et al., 2003). Another study showed the suppressive effect of a similar chymase inhibitor on the development of abdominal aortic aneurysm in a hamster model (Tsunemi et al., 2004).
Chemoprevention Studies
Compounds structurally related to N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide have been examined for their chemopreventive properties. One study investigated a biological response modifier with various biological activities, including antineoplastic properties, in DMBA-induced rat mammary tumors, showcasing its potential in cancer prevention (Chang et al., 1986).
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2N5O4S/c1-29(25,26)24-15-14(11-2-4-12(18)5-3-11)16(23-10-22-15)27-6-7-28-17-20-8-13(19)9-21-17/h2-5,8-10H,6-7H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZPGENLNBOPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Macitentan IMpurity | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

